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p-Methylacetophenone CAS number and molecular weight.

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Compound of Interest		
Compound Name:	p-METHYLACETOPHENONE	
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An In-depth Technical Guide to **p-Methylacetophenone**

This technical guide provides a comprehensive overview of **p-Methylacetophenone**, a versatile aromatic ketone. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

p-Methylacetophenone, also known as 4'-methylacetophenone, is an organic compound with the molecular formula C₉H₁₀O.[1][2] It is a colorless to pale yellow liquid or a low-melting solid with a characteristic sweet, floral, hawthorn-like aroma.[1][3] This compound is widely used as a fragrance ingredient in soaps and perfumes and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]

Table 1: Physicochemical Properties of p-Methylacetophenone



Property	Value	References
CAS Number	122-00-9	[1][2][6]
Molecular Formula	C ₉ H ₁₀ O	[1][2]
Molecular Weight	134.18 g/mol	[1][6][7]
Appearance	Colorless to pale yellow liquid or solid	[1][3]
Melting Point	22-28 °C	[1][6]
Boiling Point	225-226 °C	[1][6][7]
Density	1.005 g/mL at 20 °C	[1][6]
Refractive Index	1.533-1.535 at 20 °C	[1][6]
Solubility	Soluble in ethanol, ether, benzene; insoluble in water	[1][3]

Spectroscopic Data

The structural identification of **p-methylacetophenone** is confirmed through various spectroscopic techniques. The key distinguishing features in its NMR, IR, and mass spectra are summarized below.

Table 2: Spectroscopic Data for **p-Methylacetophenone**



Spectrum	Key Features	References
¹H NMR (CDCl₃)	δ ~7.86 (d, 2H, Ar-H ortho to C=O), ~7.25 (d, 2H, Ar-H meta to C=O), ~2.57 (s, 3H, -COCH ₃), ~2.41 (s, 3H, Ar-CH ₃)	[8][9]
¹³ C NMR (CDCl ₃)	δ ~197.8 (C=O), ~143.8 (Ar-C), ~135.9 (Ar-C), ~129.2 (Ar-CH), ~128.4 (Ar-CH), ~26.5 (-COCH ₃), ~21.6 (Ar-CH ₃)	[8]
IR (Neat)	~1680 cm ⁻¹ (C=O stretch, aromatic ketone), ~2920-3030 cm ⁻¹ (C-H stretch), ~1605, 1405 cm ⁻¹ (C=C aromatic ring stretch)	[10]
Mass Spec (EI)	m/z 134 (M ⁺), 119 ([M-CH ₃] ⁺ , base peak), 91 ([C ₇ H ₇] ⁺), 43 ([CH ₃ CO] ⁺)	[11][12]

Synthesis of p-Methylacetophenone

The most common laboratory and industrial synthesis of **p-methylacetophenone** is the Friedel-Crafts acylation of toluene using an acylating agent like acetic anhydride or acetyl chloride, with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][5] The reaction is highly regioselective, yielding predominantly the para-substituted product due to the steric hindrance at the ortho position.[1]

Experimental Protocol: Friedel-Crafts Acylation of Toluene

This protocol describes the synthesis of **p-methylacetophenone** from toluene and acetic anhydride.[1]

Materials:

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- Anhydrous toluene
- Acetic anhydride
- Anhydrous aluminum trichloride (AlCl₃)
- Concentrated hydrochloric acid (HCI)
- 5% Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
- Ice
- Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

Procedure:

- Apparatus Setup: Assemble a dry 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture by fitting a calcium chloride drying tube to the top of the condenser.
- Reaction Initiation: In the flask, place 13.0 g of anhydrous aluminum trichloride and 20 mL of anhydrous toluene.
- Addition of Acylating Agent: Prepare a mixture of 3.7 mL of acetic anhydride and 5 mL of anhydrous toluene in the dropping funnel. Add this mixture slowly to the stirred suspension in the flask over approximately 15 minutes. An exothermic reaction will occur.
- Heating: After the addition is complete, heat the reaction mixture in a water bath at 90-95 °C for 30 minutes, or until the evolution of HCl gas ceases.
- Work-up: Cool the reaction flask in an ice-water bath. Slowly add a mixture of 30 mL of concentrated HCl and 30 g of crushed ice to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer successively with water, 5% sodium hydroxide solution, and again with water.

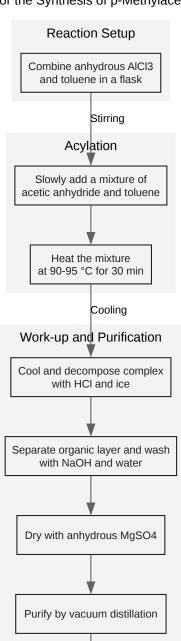
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Drying and Distillation: Dry the organic layer over anhydrous magnesium sulfate. Filter the
drying agent and transfer the filtrate to a distillation apparatus. First, distill off the excess
toluene at atmospheric pressure. The product, p-methylacetophenone, is then purified by
vacuum distillation, collecting the fraction boiling at approximately 112 °C / 1.47 kPa (11
mmHg).[1]





Workflow for the Synthesis of p-Methylacetophenone

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Caption: Workflow for the synthesis of **p-methylacetophenone**.

Final Product

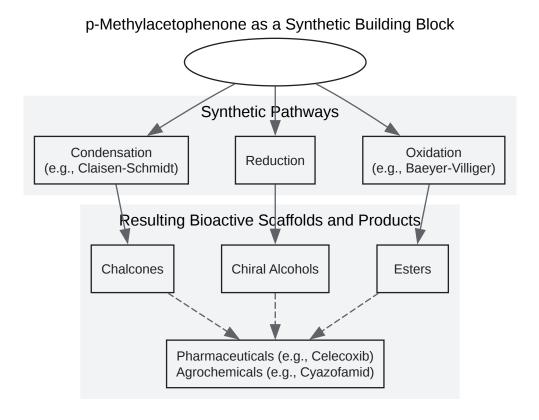


Applications in Research and Drug Development

p-Methylacetophenone is a key starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5]

- Pharmaceuticals: It is a crucial intermediate in the synthesis of the nonsteroidal antiinflammatory drug (NSAID) Celecoxib.[5]
- Agrochemicals: It is used in the production of the fungicide Cyazofamid, which is effective against late blight and downy mildew.[5]
- Organic Synthesis: The ketone functionality allows for a wide range of chemical transformations, including reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation to form an ester), and condensation reactions to form chalcones and other heterocyclic compounds.[13][14] Chalcones derived from p-methylacetophenone are of significant interest due to their broad spectrum of biological activities.[15]





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Caption: Synthetic utility of **p-methylacetophenone**.

Biological Activity of Derivatives

While **p-methylacetophenone** itself is primarily used as a fragrance and synthetic intermediate, its derivatives have shown a range of biological activities. For instance, chalcones synthesized from **p-methylacetophenone** have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.[15] Additionally, studies have explored the phytotoxic effects of **p-methylacetophenone**, indicating its potential for allelochemical interactions in agriculture.[16] The introduction of different substituents onto the **p-methylacetophenone** scaffold allows for the modulation of its pharmacological properties, making it a valuable starting point for the development of new therapeutic agents.[17]



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